

# Application Notes and Protocols: Synergistic Effects of SHP2 and PD-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Application Note: Rationale for Combining SHP2 and PD-1 Inhibitors

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncology, influencing both cancer cell proliferation and immune regulation.[1] SHP2 is a non-receptor protein tyrosine phosphatase that is essential for signaling downstream of multiple receptor tyrosine kinases (RTKs), activating the RAS-MAPK pathway, which is frequently hyperactivated in cancer.[1][2]

Beyond its cell-intrinsic roles, SHP2 is a key downstream effector of the programmed death-1 (PD-1) immune checkpoint receptor in T cells.[3][4] Upon engagement of PD-1 by its ligand PD-L1 on tumor cells, SHP2 is recruited to the PD-1 cytoplasmic tail.[5][6] This recruitment is essential for PD-1's inhibitory function, as SHP2 dephosphorylates proximal T-cell receptor (TCR) signaling components, leading to suppressed T-cell activation and exhaustion.[6][7]

This dual role of SHP2 in promoting tumor growth and suppressing anti-tumor immunity makes it a compelling target for combination therapy. Allosteric SHP2 inhibitors, such as **Shp2-IN-26**, not only can inhibit tumor cell growth directly but can also relieve the immunosuppressive tumor microenvironment. Combining a SHP2 inhibitor with a PD-1 inhibitor represents a rational, synergistic strategy. This combination attacks the tumor on two fronts: the PD-1 inhibitor releases the primary "brake" on T-cell activity, while the SHP2 inhibitor prevents the



downstream signaling cascade of the PD-1 pathway and may further enhance T-cell activation. [7][8] Preclinical studies have consistently demonstrated that this combination leads to superior tumor control compared to either monotherapy.[7][9]

### **Visualized Mechanism of Action**

The synergistic anti-tumor effect of combining SHP2 and PD-1 inhibitors is rooted in their complementary roles in modulating the T-cell response within the tumor microenvironment.





Click to download full resolution via product page

Caption: PD-1/SHP2 signaling pathway and points of therapeutic intervention.



### **Preclinical Efficacy Data Summary**

Data from preclinical syngeneic mouse models demonstrate significant synergy between SHP2 and PD-1 inhibitors. The following tables summarize representative quantitative data from studies using the MC-38 colon adenocarcinoma model.[7][8]

Table 1: In Vivo Anti-Tumor Efficacy in MC-38 Syngeneic Model

| Treatment Group            | Mean Tumor Volume (mm³) [7][8] | Mean Tumor Weight (g)[7]<br>[8] |
|----------------------------|--------------------------------|---------------------------------|
| Vehicle (PBS/Control IgG)  | ~1250                          | ~1.0                            |
| Anti-PD-1 Antibody         | ~800                           | ~0.6                            |
| SHP2 Inhibitor (SHP099)    | ~950                           | ~0.75                           |
| SHP2 Inhibitor + Anti-PD-1 | ~250                           | ~0.2                            |

Table 2: Modulation of Tumor Microenvironment in MC-38 Tumors

| Parameter                 | Metric                       | SHP2 Inhibitor +<br>Anti-PD-1 | Fold Change vs.<br>Control |
|---------------------------|------------------------------|-------------------------------|----------------------------|
| CD8+ T Cells              | % of CD45+ Cells             | Increased[10]                 | Significant Increase       |
| IFN-y mRNA                | Relative Expression in Tumor | Increased[7][8]               | > 4-fold                   |
| Granzyme B (GzmB)<br>mRNA | Relative Expression in Tumor | Increased[7][8]               | > 3-fold                   |
| Apoptotic Tumor Cells     | TUNEL Assay                  | Increased[7][8]               | Significant Increase       |

### **Experimental Protocols**

# **Protocol 1: In Vivo Synergy Study in Syngeneic Mouse Models**



This protocol outlines a typical in vivo study to assess the synergistic anti-tumor activity of a SHP2 inhibitor (**Shp2-IN-26**) and an anti-PD-1 antibody.





#### Click to download full resolution via product page

Caption: Experimental workflow for an in vivo synergy study.

### Methodology:

- Cell Culture: Culture MC-38 colon carcinoma cells in appropriate media (e.g., DMEM with 10% FBS) and ensure they are in the logarithmic growth phase and have high viability (>95%) before injection.
- Animal Model: Use 6-8 week old female C57BL/6 mice. Allow them to acclimatize for at least one week.
- Tumor Inoculation: Subcutaneously inject 1 x 10<sup>6</sup> MC-38 cells in 100  $\mu$ L of sterile PBS into the right flank of each mouse.[7]
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 50-100 mm<sup>3</sup>, randomize mice into four groups (n=8-10 mice/group):
  - Group 1: Vehicle Control (e.g., PBS or appropriate vehicle for SHP2i)
  - Group 2: Anti-PD-1 antibody (e.g., 5 mg/kg, intraperitoneal, every 3 days)[7]
  - Group 3: Shp2-IN-26 (Dose determined by tolerability studies, e.g., 5 mg/kg, daily by oral gavage)[8]
  - Group 4: Shp2-IN-26 + Anti-PD-1 antibody (combination of the above regimens)
- Treatment and Monitoring: Administer treatments for a predefined period (e.g., 14-21 days).
   Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (Length × Width²)/2.[11] Monitor body weight as a measure of toxicity.
- Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors.
  - Measure final tumor weight.
  - Process a portion of the tumor for flow cytometry (Protocol 4.2).



- Snap-freeze a portion in liquid nitrogen for Western blot analysis (Protocol 4.3).
- Fix a portion in formalin for immunohistochemistry (IHC) to assess markers like Ki-67 (proliferation) and CD8 (T-cell infiltration).

# Protocol 2: Immune Profiling of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol details the isolation and analysis of immune cells from tumor tissue.

#### Methodology:

- Tumor Processing: Place freshly excised tumors in ice-cold RPMI medium. Mince the tumor into small pieces (<1-2 mm) using a sterile scalpel.</li>
- Enzymatic Digestion: Transfer minced tissue to a digestion buffer (e.g., RPMI with Collagenase IV and DNase I). Incubate at 37°C for 30-60 minutes with gentle agitation.
- Cell Dissociation: Pass the digested tissue through a 70 μm cell strainer to obtain a singlecell suspension.
- Red Blood Cell Lysis: If necessary, resuspend the cell pellet in ACK lysis buffer for 1-2 minutes on ice to lyse red blood cells. Quench with excess media and centrifuge.
- Cell Staining:
  - Resuspend cells in FACS buffer (PBS with 2% FBS).
  - Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.
  - Incubate cells with a cocktail of fluorescently-conjugated antibodies. A typical panel for this study would include:
    - Lineage markers: CD45 (Leukocytes), CD3 (T cells), CD4 (Helper T cells), CD8 (Cytotoxic T cells), FoxP3 (Regulatory T cells), CD11b (Myeloid cells), Gr-1 (Granulocytes/MDSCs), F4/80 (Macrophages).
    - Activation/Exhaustion markers: PD-1, TIM-3, LAG-3.



- Intracellular Staining (for FoxP3): After surface staining, fix and permeabilize cells using a
  dedicated kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) before
  staining for intracellular targets like FoxP3.
- Data Acquisition and Analysis: Acquire samples on a flow cytometer. Analyze the data using software like FlowJo, gating first on live, single cells, then on CD45+ leukocytes, followed by specific immune subpopulations.[12][13]

## Protocol 3: Western Blot Analysis of SHP2 Pathway Modulation

This protocol is for assessing the phosphorylation status of key signaling proteins in tumor lysates.

#### Methodology:

- Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[14] Centrifuge at high speed to pellet debris and collect the supernatant.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature proteins.[15]
- SDS-PAGE and Transfer: Separate proteins by size on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation:
  - Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA)
     in TBST to prevent non-specific antibody binding.[15]
  - Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.
     Key antibodies include:
    - Phospho-ERK1/2 (Thr202/Tyr204)



- Total ERK1/2
- Phospho-STAT1 (Tyr701)
- Total STAT1
- SHP2
- β-Actin (as a loading control)
- Secondary Antibody and Detection:
  - Wash the membrane thoroughly with TBST.
  - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash again and apply an enhanced chemiluminescence (ECL) substrate.
- Imaging: Capture the signal using a digital imager or X-ray film. Quantify band intensity using software like ImageJ.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of SHP2 activation by PD-1 stimulation PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]



- 5. embopress.org [embopress.org]
- 6. PD1/SHP-2 interaction Navinci [navinci.se]
- 7. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
- 11. ichor.bio [ichor.bio]
- 12. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma -PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Integrated Proteomic Strategy to Identify SHP2 Substrates PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Synergistic Effects of SHP2 and PD-1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382349#synergistic-effects-of-shp2-in-26-and-pd-1-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com